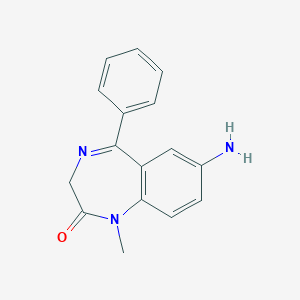

7-Amino Nimetazepam

Vue d'ensemble

Description

7-Amino Nimetazepam (CAS 4959-16-4) is a primary metabolite of the benzodiazepine Nimetazepam (CAS 2011-67-8), formed via the reduction of the nitro group at the C-7 position during hepatic biotransformation . Nimetazepam, a 1,4-benzodiazepine derivative, is structurally related to Nitrazepam but differs by the presence of a methyl group at the N-1 position . The 7-amino metabolite is pharmacologically inactive, unlike its parent compound, but serves as a critical biomarker in forensic and toxicological analyses due to its stability and detectability in biological matrices .

Méthodes De Préparation

Synthetic Routes and Reaction Mechanisms

Reduction of Nimetazepam

The most direct method involves reducing the nitro group of Nimetazepam to an amine. This approach mirrors pathways observed in vivo for benzodiazepine metabolism .

Procedure:

-

Substrate Preparation : Nimetazepam (1.0 mmol) is dissolved in a hydrochloric acid-ethanol mixture (1:3 v/v).

-

Reduction : Tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0 mmol) is added under nitrogen. Ultrasonication (40 kHz, 25°C) accelerates the reaction .

-

Workup : The mixture is neutralized with NaOH, extracted with ethyl acetate, and purified via column chromatography (silica gel, CH₂Cl₂:MeOH 9:1).

Advantages :

-

Short reaction time (2–3 hours).

-

Utilizes inexpensive reagents.

Limitations :

-

Requires strict inert conditions to prevent oxidation.

Multi-Step Synthesis from 2-Cyano-4-Nitroaniline

A patent-pending route (CN113072509A) outlines a seven-step synthesis :

Key Steps:

| Step | Reaction | Reagents/Conditions | Intermediate | Yield |

|---|---|---|---|---|

| 1 | Oxidative Coupling | Pd(TFA)₂, 2-methyltetrahydrofuran, 100°C | Intermediate I | 95% |

| 2 | Amidation | Bromoacetyl bromide, CH₂Cl₂, 25°C | Intermediate II | 88% |

| 3 | Azide Formation | Sodium azide, H₂O/THF | Intermediate III | 92% |

| 4 | Staudinger Reaction | Triphenylphosphine, toluene, 100°C | Intermediate IV | 90% |

| 5 | Cyclization | K₂CO₃, DMF, 80°C | Intermediate V | 85% |

| 6 | Reduction | H₂, Pd/C, ethanol | 7-Amino Nimetazepam | 82% |

Total Yield : 49% (cumulative) .

Optimization Highlights :

-

Oxidative Coupling : Pd(TFA)₂ with 2-methyltetrahydrofuran minimizes side reactions .

-

Azide Formation : Sodium azide in biphasic H₂O/THF improves safety compared to diphenylphosphoryl azide .

Analytical Validation of Synthesis

Chromatographic Purity Assessment

Post-synthesis purification and analysis employ LC-MS/MS and NMR:

Comparative Analysis of Methods

Efficiency Metrics

| Method | Steps | Total Yield | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Nimetazepam Reduction | 1 | 85% | 120 | Low |

| Multi-Step Synthesis | 7 | 49% | 450 | High |

Key Findings :

-

Reduction Route : Preferred for small-scale forensic applications due to simplicity .

-

Multi-Step Synthesis : Suitable for industrial production despite lower yield, as it avoids reliance on Nimetazepam availability .

Challenges and Innovations

Nitro Group Reactivity

The nitro group in precursor compounds necessitates careful handling:

-

Oxidative Coupling : Elevated temperatures (100°C) risk decomposition, mitigated by Pd(TFA)₂ catalysis .

-

Reduction Selectivity : Tin(II) chloride preferentially reduces nitro groups without affecting benzodiazepine rings .

Green Chemistry Approaches

Recent advances focus on solvent and catalyst optimization:

Analyse Des Réactions Chimiques

Types of Reactions

7-Amino Nimetazepam undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Halogenation and nitration are common substitution reactions for this compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Chemical Properties and Background

- Molecular Formula : C16H15N3O

- Molecular Weight : 265.31 g/mol

- CAS Number : 4959-16-4

- IUPAC Name : 7-amino-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one

7-Amino Nimetazepam is primarily recognized for its role as a psychoactive substance with sedative properties. Its detection in biological samples is crucial for understanding its effects and potential for abuse.

Toxicological Studies

This compound is frequently studied in toxicology due to its association with drug overdoses and abuse. It has been identified in various biological matrices, including urine and oral fluids, making it a significant focus in forensic toxicology.

- Detection Methods : Advanced analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have been developed for the simultaneous identification of this compound alongside other benzodiazepines in urine samples. For instance, one study successfully identified 43 samples containing either nimetazepam or its metabolite using LC-MS/MS, demonstrating the method's effectiveness in detecting drugs of abuse .

Pharmacological Research

Research into the pharmacological effects of this compound focuses on its interaction with GABA receptors and its potential therapeutic applications. As a benzodiazepine derivative, it may exhibit similar anxiolytic and sedative effects.

- GABA Receptor Interaction : Benzodiazepines enhance GABAergic activity, which is critical for their sedative effects. Studies have shown that compounds like this compound can modulate GABA receptor activity, contributing to their pharmacological profile .

Clinical Toxicology

In clinical settings, understanding the metabolism and excretion patterns of this compound aids in diagnosing and managing benzodiazepine-related toxicity.

- Case Studies : Reports indicate that patients presenting with symptoms of sedation or respiratory depression often have detectable levels of this compound in their urine. For example, a study involving opioid maintenance patients found that metabolites were more frequently detected than parent drugs in oral fluids .

Case Study: Toxicity Management

A review highlighted multiple cases where patients exhibited severe sedation after ingesting substances believed to contain nimetazepam or its metabolites. The identification of this compound was crucial for tailoring appropriate treatment strategies .

Clinical Implications

The presence of this compound in biological samples can inform clinicians about potential benzodiazepine abuse or overdose scenarios, allowing for timely interventions.

Mécanisme D'action

The compound exerts its effects by interacting with the gamma-aminobutyric acid (GABA) receptor complex in the brain. This interaction enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant properties. The molecular targets include GABA-A receptors, which play a crucial role in the compound’s pharmacological effects .

Comparaison Avec Des Composés Similaires

Metabolic Pathways and Formation

7-Amino Nimetazepam is generated through a four-step metabolic pathway:

Demethylation at N-1 : Rapid conversion of Nimetazepam to Nitrazepam in vivo .

Reduction of the C-7 nitro group: Forms this compound and 7-Amino Nitrazepam .

Hydroxylation at C-3 : Followed by glucuronidation for renal excretion .

Acetylation of the 7-amino group: Observed in rodents but absent in humans and dogs .

In dogs, Nimetazepam achieves higher peak blood concentrations (7.7–7.9 µg/mL at 8 hours) compared to Nitrazepam (5.2–6.3 µg/mL at 4 hours), with both drugs primarily excreted as glucuronidated metabolites in urine .

Pharmacokinetic Comparison with Related Compounds

Table 1: Pharmacokinetic Profiles of Nimetazepam, Nitrazepam, and Clonazepam

| Parameter | Nimetazepam | Nitrazepam | Clonazepam |

|---|---|---|---|

| Peak Blood Concentration | 7.7–7.9 µg/mL (8h) | 5.2–6.3 µg/mL (4h) | Not reported |

| Major Metabolites | This compound, Nitrazepam | 7-Amino Nitrazepam | 7-Amino Clonazepam, 3-OH derivatives |

| Excretion | Urine (46%), Feces (52%) | Urine (63%), Feces (71%) | Urine (glucuronides) |

| Activity of Metabolites | Inactive | Inactive | Inactive |

Pharmacological Activity and Toxicity

- Parent Compounds : Nimetazepam, Nitrazepam, and Clonazepam are pharmacologically active due to their nitro groups, which enhance GABAergic activity .

- 7-Amino Metabolites: All 7-amino derivatives lack pharmacological activity, as the nitro-to-amino conversion abolishes their ability to bind GABA-A receptors .

- Toxicity: 7-Amino metabolites are non-toxic but serve as key markers in overdose cases. Illicit formulations (e.g., "BHappy 5" or "Erimin 5") often combine Nimetazepam with Diazepam or caffeine, complicating metabolite profiles .

Analytical Detection and Forensic Relevance

Table 2: Analytical Methods for Detecting 7-Amino Metabolites

7-Amino metabolites are preferentially detected in postmortem vitreous humor (VH) at concentrations 30% of blood levels, aiding forensic investigations .

Activité Biologique

7-Amino Nimetazepam is a significant metabolite of Nimetazepam, a benzodiazepine derivative known for its hypnotic, anxiolytic, sedative, and muscle relaxant properties. This compound is primarily studied for its biological activity, particularly in the context of pharmacokinetics and forensic toxicology. Understanding its biological activity helps elucidate its role in both therapeutic and forensic contexts.

| Property | Value |

|---|---|

| Molecular Formula | C16H15N3O |

| Molecular Weight | 268.33 g/mol |

| IUPAC Name | 7-amino-5-phenyl-1H-1,4-benzodiazepin-2-one |

| InChI | InChI=1S/C16H15N3O/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11/h2-9H,10,17H2,1H3 |

| SMILES | C1=CC=CC=C1C(=O)N=C(N)C2=C1C=CC(=C2)N |

This compound functions similarly to other benzodiazepines by acting on the central benzodiazepine receptors associated with gamma-aminobutyric acid (GABA) receptors. This interaction enhances GABA's inhibitory effects in the central nervous system, leading to:

- Somnolence : Induction of sleep or drowsiness.

- Muscle Relaxation : Reduction in muscle tone and tension.

- Decreased Anxiety : Alleviation of anxiety symptoms.

The pharmacological profile suggests that it may be effective in treating anxiety and sleep disorders, although its use is often limited by potential side effects and dependency issues associated with benzodiazepines.

Pharmacokinetics

Research indicates that this compound is primarily detected in urine as a metabolite of Nimetazepam. Studies utilizing liquid chromatography-mass spectrometry (LC-MS) have shown that it can be identified at concentrations as low as 0.1 ng/mL in urine samples, making it a reliable biomarker for assessing Nimetazepam use .

Case Studies and Research Findings

- Forensic Toxicology Applications :

- Metabolism Studies :

- Analytical Techniques :

Comparative Analysis with Similar Compounds

| Compound | Primary Use | Biological Activity |

|---|---|---|

| Nimetazepam | Anxiolytic/Sedative | Directly binds to GABA receptors |

| Nitrazepam | Hypnotic | Similar GABAergic activity |

| Flunitrazepam | Potent Sedative | Stronger sedative effects than 7-Amino |

This compound's unique position as a stable metabolite allows it to serve as an important reference point for studies involving other benzodiazepines.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying 7-Amino Nimetazepam in complex biological matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-high-resolution mass spectrometry (LC-HRMS) are standard methods. For instance, GC-MS protocols optimized for benzodiazepines involve derivatization to improve volatility, with detection limits as low as 0.1 ng/mL in serum . LC-HRMS enables precise differentiation of structural analogs by resolving isotopic patterns and fragmentation pathways, critical for distinguishing this compound from metabolites like 7-acetamido derivatives . Calibration curves should use deuterated internal standards (e.g., this compound-d3) to correct for matrix effects .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Follow GHS09 and GHS07 classifications:

- Use nitrile gloves resistant to organic solvents (e.g., methanol/acetonitrile) during sample preparation .

- Store solutions at −20°C in sealed ampules to prevent degradation .

- Avoid environmental release due to acute aquatic toxicity (LC50 < 1 mg/L) by using chemical waste containment systems .

Q. How can researchers synthesize and purify this compound for experimental use?

- Methodological Answer : The compound is typically synthesized via nitro-group reduction of Nimetazepam using catalytic hydrogenation (Pd/C in ethanol). Purification involves silica gel chromatography with ethyl acetate/hexane gradients (3:7 v/v). Purity (>98%) is confirmed via melting point analysis (observed range: 160–162°C) and nuclear magnetic resonance (NMR) spectroscopy .

Q. What pharmacokinetic properties of this compound are critical for designing in vivo studies?

- Methodological Answer : The metabolite exhibits rapid distribution to the brain, with a half-life of 8–12 hours in murine models. Plasma protein binding (>85%) necessitates equilibrium dialysis for free fraction quantification. Cross-reactivity with nitrazepam antibodies in immunoassays requires validation via orthogonal methods like LC-MS/MS .

Advanced Research Questions

Q. How can contradictions in pharmacokinetic data for this compound be resolved?

- Methodological Answer : Discrepancies in brain-to-plasma ratios (e.g., reported values ranging from 2:1 to 5:1) may arise from species-specific metabolism. Use stable isotope-labeled tracers (e.g., this compound-d3) to track distribution without interference from endogenous compounds. Validate findings using microdialysis in target tissues .

Q. What strategies optimize molecularly imprinted polymers (MIPs) for selective extraction of this compound from alprazolam-contaminated samples?

- Methodological Answer : Synthesize MIPs using methacrylic acid as a monomer and nimetazepam as a dummy template. Batch rebinding studies show 11.4 mg/g specificity for this compound. Optimize washing with methanol to retain >90% of the target analyte while removing alprazolam impurities .

Q. What challenges arise in detecting this compound metabolites in the presence of structural analogs?

- Methodological Answer : Co-elution with 7-acetamido metabolites can occur in GC-MS. Mitigate this by using selective ion monitoring (SIM) for unique fragment ions (e.g., m/z 268 for this compound vs. m/z 310 for acetamido derivatives). Confirm identities via collision-induced dissociation (CID) spectra in HRMS .

Q. How should researchers address reproducibility issues in benzodiazepine metabolite studies?

- Methodological Answer : Standardize protocols for sample preparation (e.g., solid-phase extraction with Oasis HLB cartridges) and internal calibration (e.g., deuterated analogs). Document instrument parameters (e.g., ESI voltage: ±3.5 kV; capillary temp: 300°C) to ensure inter-laboratory consistency .

Q. What statistical approaches are suitable for nonlinear data in metabolite quantification studies?

- Methodological Answer : Apply weighted least squares regression to address heteroscedasticity in calibration curves. For non-linear kinetics (e.g., Michaelis-Menten metabolism), use nonlinear mixed-effects modeling (NONMEM) to estimate parameters like Vmax and Km .

Q. How do structural modifications of this compound impact analytical specificity in forensic toxicology?

- Methodological Answer : Modifications (e.g., fluorination at the C3 position) alter retention times in LC-HRMS. Use quantum mechanical calculations (DFT) to predict fragmentation patterns and validate with synthetic standards. Cross-validate findings against reference databases like NIST Chemistry WebBook .

Propriétés

IUPAC Name |

7-amino-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11/h2-9H,10,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALPQSAJOMDTDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CN=C(C2=C1C=CC(=C2)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40632349 | |

| Record name | 7-Aminonimetazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40632349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4959-16-4 | |

| Record name | 7-Aminonimetazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40632349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4959-16-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.